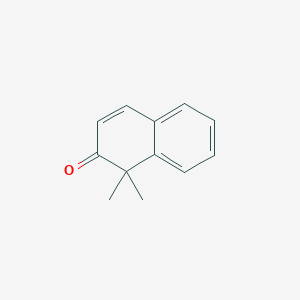

1,1-Dimethylnaphthalen-2(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

23230-52-6 |

|---|---|

Molecular Formula |

C12H12O |

Molecular Weight |

172.22 g/mol |

IUPAC Name |

1,1-dimethylnaphthalen-2-one |

InChI |

InChI=1S/C12H12O/c1-12(2)10-6-4-3-5-9(10)7-8-11(12)13/h3-8H,1-2H3 |

InChI Key |

QIRRMISWLDWHKK-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=O)C=CC2=CC=CC=C21)C |

Origin of Product |

United States |

Contextualization Within Naphthalene Chemistry and Dienone Systems

The chemical identity of 1,1-Dimethylnaphthalen-2(1H)-one is best understood by examining its two core structural components: the naphthalene (B1677914) backbone and the dienone functional group.

Naphthalene, the simplest polycyclic aromatic hydrocarbon, consists of two fused benzene (B151609) rings. youtube.comijrar.org First isolated from coal tar in the early 19th century, its structure was elucidated in 1866. youtube.comgoogle.com Naphthalene chemistry is a rich and well-studied field, known for its susceptibility to electrophilic substitution reactions, which predominantly occur at the alpha-position (C1). ijrar.orgresearchgate.netmdpi.com Dimethylnaphthalenes, in particular, are important as precursors for naphthalenedicarboxylic acids, which are monomers for high-performance polymers like polyethylene (B3416737) naphthalate (PEN). wikipedia.orgpw.live The study of functionalized naphthalene derivatives is crucial for developing new materials and biologically active molecules. nih.gov

Concurrently, this compound is classified as a cyclic dienone. Dienones are α,β-unsaturated ketones that contain two carbon-carbon double bonds in a conjugated system. A hallmark reaction of cyclic dienones is the dienone-phenol rearrangement, a transformation first reported in 1921. This acid-catalyzed reaction converts a 4,4-disubstituted cyclohexadienone into a stable 3,4-disubstituted phenol (B47542) through a carbon-to-carbon migration of a substituent. The driving force for this rearrangement is the formation of a stable aromatic phenol ring. This reaction has proven instrumental in the total synthesis of complex natural products, including steroids and other polycyclic systems.

The structure of this compound, with its gem-dimethyl group at the C1 position adjacent to the carbonyl group, makes it an interesting substrate for reactions like the dienone-phenol rearrangement. The migration of one of the methyl groups would lead to the formation of a substituted naphthol, a type of phenol. The relative migratory aptitude of different groups in this rearrangement is a subject of detailed mechanistic studies. google.com

Table 1: Physicochemical Properties of Related Naphthalene Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) |

| Naphthalene | C₁₀H₈ | 128.17 |

| 1,2-Dimethylnaphthalene | C₁₂H₁₂ | 156.22 |

| 2,6-Dimethylnaphthalene | C₁₂H₁₂ | 156.22 |

| 1-Naphthol | C₁₀H₈O | 144.17 |

Historical Trajectories and Milestones in the Study of 1,1 Dimethylnaphthalen 2 1h One

The journey to synthesize complex naphthalene (B1677914) derivatives began with the fundamental understanding of naphthalene itself in the 19th century. youtube.com Significant progress in the 20th century led to various methods for preparing substituted naphthalenes. Multi-step syntheses involving the cyclization of substituted phenyl derivatives followed by dehydrogenation and isomerization have been developed to produce specific dimethylnaphthalene isomers. wikipedia.org For instance, the cyclization of 5-(o-tolyl)-pent-2-ene can yield 1,5-dimethyltetralin, which upon dehydrogenation gives 1,5-dimethylnaphthalene. pw.live The development of regiocontrolled benzannulation reactions has also provided unique pathways to multisubstituted naphthalenes. These synthetic advancements created the toolbox necessary for constructing complex naphthalenone structures.

The study of dienone chemistry, particularly the dienone-phenol rearrangement discovered by Auwers and Ziegler, marked a major milestone. This rearrangement provided a powerful tool for skeletal reorganization and the synthesis of highly substituted phenols from non-aromatic precursors. The mechanism, involving a carbocation intermediate and a 1,2-alkyl shift, has been the subject of extensive investigation, with computational studies helping to elucidate the energetics and transition states of the reaction. google.com The application of this rearrangement to various cyclic systems, including those that form the basis of steroids and alkaloids, showcased its synthetic utility.

The academic interest in 1,1-Dimethylnaphthalen-2(1H)-one arises from its position at the intersection of these two historical research streams. Modern research continues to explore the synthesis and photochemical applications of functionalized dimethylnaphthalene derivatives, indicating an ongoing interest in this class of compounds for potential applications in materials science and biomedicine. nih.gov

Table 2: Key Milestones in Related Chemistry

| Year | Milestone | Significance |

| 1819 | Isolation of Naphthalene | Discovery of the parent aromatic hydrocarbon. google.com |

| 1866 | Structure of Naphthalene Proposed | Emil Erlenmeyer proposed the fused-ring structure. youtube.com |

| 1921 | Dienone-Phenol Rearrangement Reported | Karl von Auwers and Karl Ziegler describe a key reaction of dienones. |

| 1980s-Present | Advanced Synthesis of Dimethylnaphthalenes | Development of methods for selective synthesis of isomers for polymer production. wikipedia.org |

Advancements in the Synthesis of this compound and its Building Blocks

The synthesis of polysubstituted naphthalene derivatives, such as this compound, is of significant interest due to their prevalence as structural motifs in natural products and their utility as versatile intermediates in organic synthesis. The development of efficient and selective methods to construct the naphthalenone core is a continuous endeavor in synthetic organic chemistry. This article explores advanced synthetic methodologies for this compound and its precursors, with a focus on mechanistic pathways, catalytic systems, and the integration of green chemistry principles.

Computational and Theoretical Studies on 1,1 Dimethylnaphthalen 2 1h One

Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) Applications

No published research is currently available that applies Density Functional Theory to analyze the electronic structure and bonding of 1,1-Dimethylnaphthalen-2(1H)-one.

Ab Initio Calculations

There are no documented ab initio calculations in the scientific literature specifically for this compound.

Conformational Analysis and Energy Landscapes

A conformational analysis and the corresponding energy landscape for this compound have not been reported in any peer-reviewed studies.

Prediction and Elucidation of Reaction Mechanisms via Computational Models

Transition State Characterization

No computational studies have been found that characterize the transition states involved in reactions of this compound.

Solvent Effects on Reactivity: A Computational Perspective

The choice of solvent can significantly influence the kinetics and thermodynamics of a chemical reaction. rsc.org Computational chemistry offers methods to model and predict these solvent effects, providing insight into how the reactivity of this compound might be altered in different chemical environments. These investigations typically employ quantum mechanical calculations, such as Density Functional Theory (DFT), and can be approached using two main types of solvent models: implicit and explicit. rsc.org

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and is often used to calculate the bulk electrostatic effects of the solvent on the solute's energy and geometry. Explicit solvent models, on the other hand, involve including a number of individual solvent molecules around the solute. This method is more computationally intensive but can capture specific short-range interactions like hydrogen bonding. rsc.org

For this compound, a computational study would likely investigate the stability of reactants, transition states, and products in various solvents to predict how reaction rates and equilibria might shift. For instance, in a reaction involving a polar transition state, a polar solvent would be expected to stabilize the transition state more than the reactants, thus accelerating the reaction.

To illustrate the type of data generated from such a study, the following table presents hypothetical relative energies of a reaction involving this compound in different solvents, calculated using a DFT approach. A lower relative energy for a transition state (TS) would imply a faster reaction rate.

Table 1: Illustrative Calculated Relative Energies for a Hypothetical Reaction of this compound in Various Solvents (Note: This data is for illustrative purposes and is not from a published study on this specific compound.)

| Solvent | Dielectric Constant (ε) | Relative Energy of Reactant (kcal/mol) | Relative Energy of Transition State (kcal/mol) | Relative Energy of Product (kcal/mol) |

| n-Hexane | 2.0 | 0.0 | +25.2 | -5.1 |

| Dichloromethane | 9.1 | -1.5 | +22.8 | -6.8 |

| Acetone | 21.0 | -2.8 | +20.5 | -8.2 |

| Acetonitrile | 37.5 | -3.5 | +19.7 | -9.0 |

| Water | 80.1 | -5.0 | +18.3 | -11.4 |

Theoretical Spectroscopic Property Predictions

Computational methods are widely used to predict spectroscopic properties, which can aid in the identification and characterization of compounds. rsc.org Techniques like DFT can simulate various types of spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. rsc.org

For this compound, theoretical calculations could predict the ¹H and ¹³C NMR chemical shifts. These calculations involve optimizing the molecule's geometry and then computing the magnetic shielding tensors for each nucleus. The calculated shielding values are then referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to yield the chemical shifts. These predicted spectra can be invaluable for interpreting experimental data, especially for complex molecules.

Similarly, IR spectra can be simulated by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the characteristic C=O stretch of the ketone group or the C-H stretches of the methyl groups. The effect of the solvent can also be incorporated into these calculations. ssbodisha.ac.in

The following tables provide examples of theoretically predicted spectroscopic data for this compound.

Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts (δ) for this compound (Note: This data is for illustrative purposes and is not from a published study on this specific compound.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 205.3 |

| C (quaternary, dimethyl-substituted) | 45.8 |

| CH₃ (methyl groups) | 28.9 |

| Aromatic C-H | 125.0 - 135.0 |

| Aromatic C (quaternary) | 140.0 - 150.0 |

Table 3: Illustrative Predicted Key IR Vibrational Frequencies for this compound (Note: This data is for illustrative purposes and is not from a published study on this specific compound.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O Stretch (ketone) | 1715 |

| Aromatic C=C Stretch | 1605, 1498 |

| C-H Stretch (aliphatic/methyl) | 2960-2870 |

| C-H Bending (methyl) | 1460, 1375 |

| Aromatic C-H Stretch | 3060-3020 |

These computational approaches provide a powerful complement to experimental work, offering deep insights into the chemical nature of this compound.

Advanced Spectroscopic Approaches for Mechanistic and Structural Elucidation of 1,1 Dimethylnaphthalen 2 1h One and Its Reaction Intermediates

Application of Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the unambiguous structural elucidation of organic molecules like 1,1-Dimethylnaphthalen-2(1H)-one. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of the nuclei, two-dimensional (2D) NMR experiments are essential for establishing connectivity between atoms, which is crucial for assigning the complex structure of this naphthalenone derivative.

Key 2D NMR Techniques and Their Application:

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY spectra would reveal the coupling between the vinyl protons and the protons on the aromatic ring, helping to trace the connectivity of the carbon skeleton.

Heteronuclear Single Quantum Coherence (HSQC): HSQC is a heteronuclear correlation technique that correlates the chemical shifts of protons directly attached to carbon atoms. ed.ac.uk This is instrumental in assigning the ¹³C signals corresponding to each protonated carbon in the this compound molecule.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is arguably one of the most critical 2D NMR experiments for structural elucidation, as it reveals long-range couplings (typically 2-3 bonds) between protons and carbons. libretexts.orgmiamioh.edu For this compound, HMBC data would be vital in confirming the placement of the quaternary carbon at the C1 position by showing correlations from the methyl protons to the C1, C2, and C8a carbons. It would also establish the connectivity between the dimethyl-substituted ring and the aromatic ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of nuclei. In the case of this compound, NOESY could be used to confirm the through-space relationship between the methyl groups and adjacent protons on the naphthalene (B1677914) ring system.

While specific, detailed 2D NMR data for this compound is not extensively published, the synthesis of this compound from 2-naphthol (B1666908) has been reported, with characterization relying on its ¹³C NMR and mass spectrum. wikipedia.org A complete assignment would follow the principles outlined above, and a hypothetical data table based on predicted values and known ranges for similar structures is presented below.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1 | - | ~45 | - |

| 2 | - | ~200 (C=O) | - |

| 3 | ~6.2 (d) | ~125 | H4 |

| 4 | ~7.2 (d) | ~145 | H3, H5 |

| 4a | - | ~130 | H3, H5, H8 |

| 5 | ~7.5 (t) | ~128 | H4, H6, H7 |

| 6 | ~7.3 (t) | ~127 | H5, H7, H8 |

| 7 | ~7.8 (d) | ~129 | H6, H8 |

| 8 | ~7.9 (d) | ~135 | H7, H4a |

| 8a | - | ~140 | H4, H8 |

| 1-CH₃ | ~1.3 (s) | ~25 | C1, C2, C8a |

Elucidation of Reaction Kinetics and Intermediates via In-Situ Spectroscopy

In-situ spectroscopy allows for the real-time monitoring of chemical reactions, providing invaluable insights into reaction kinetics and the detection of transient intermediates. mre.org.cn this compound is a key substrate in the dienone-phenol rearrangement, a classic acid-catalyzed reaction in organic chemistry. wikipedia.org Studying this rearrangement using in-situ techniques can illuminate the mechanistic pathway.

The acid-catalyzed rearrangement of this compound is expected to proceed through a protonated intermediate, followed by a methyl group migration to yield a more stable phenolic product, 1,2-dimethyl-1-naphthol.

Potential In-Situ Spectroscopic Approaches:

In-Situ NMR Spectroscopy: By conducting the reaction directly within an NMR tube, it is possible to monitor the disappearance of the starting material, the appearance of the product, and potentially observe the signals of any sufficiently long-lived intermediates. mre.org.cn For the dienone-phenol rearrangement of this compound, this could provide direct evidence for the formation of a carbocation intermediate, although such species are often too short-lived to be detected by conventional NMR.

In-Situ UV-Vis Spectroscopy: The electronic transitions of the conjugated system in this compound will differ significantly from those of the aromatic product, 1,2-dimethyl-1-naphthol. This difference in UV-Vis absorption can be exploited to monitor the reaction progress and determine the reaction kinetics. The formation of any colored intermediates could also be detected.

In-Situ FTIR and Raman Spectroscopy: These techniques can track changes in the vibrational modes of the molecule during the reaction. For instance, the disappearance of the characteristic C=O stretching frequency of the ketone in the starting material and the appearance of a broad O-H stretching band of the phenolic product would be clear indicators of the reaction's progress.

High-Resolution Mass Spectrometry for Reaction Product Confirmation

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the confirmation of reaction products, providing highly accurate mass measurements that allow for the determination of elemental compositions. For the analysis of this compound and its reaction products, HRMS is essential for verifying their identities.

The molecular ion peak (M•⁺) in the mass spectrum of this compound would appear at a mass-to-charge ratio (m/z) corresponding to its molecular formula, C₁₂H₁₂O. The fragmentation pattern of the molecular ion provides further structural information. For ketones, a common fragmentation pathway is the α-cleavage, the breaking of the bond adjacent to the carbonyl group.

Expected Fragmentation Pattern for this compound:

| m/z | Fragment Ion | Plausible Origin |

| 172 | [C₁₂H₁₂O]•⁺ | Molecular Ion |

| 157 | [C₁₁H₉O]⁺ | Loss of a methyl radical (•CH₃) |

| 144 | [C₁₁H₁₂]•⁺ | Loss of carbon monoxide (CO) |

| 129 | [C₁₀H₉]⁺ | Loss of a methyl radical from the [C₁₁H₁₂]•⁺ ion |

| 115 | [C₉H₇]⁺ | Further fragmentation |

In the context of the dienone-phenol rearrangement, HRMS would be used to confirm the identity of the product, 1,2-dimethyl-1-naphthol, which has the same molecular formula and thus the same exact mass as the starting material. However, its fragmentation pattern would be different, characterized by fragments typical of a substituted naphthalene and a phenol (B47542).

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis in Reaction Studies

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule. rsc.org These techniques are complementary and are highly effective for monitoring the transformation of functional groups during a chemical reaction. researchgate.netmdpi.com

For this compound, the most prominent feature in its FTIR spectrum would be the strong absorption band corresponding to the C=O stretching vibration of the ketone, typically found in the region of 1650-1700 cm⁻¹. The Raman spectrum would also show a characteristic C=O stretch, although it is often weaker than in the FTIR spectrum. Other significant bands would include C-H stretching and bending vibrations of the methyl groups and the aromatic ring, as well as C=C stretching vibrations of the aromatic and enone systems.

In studying the dienone-phenol rearrangement, the changes in the vibrational spectra would be pronounced:

Disappearance of the C=O stretch: The ketone carbonyl band of the starting material would diminish as the reaction proceeds.

Appearance of the O-H stretch: A broad absorption band characteristic of the phenolic O-H group would appear in the FTIR spectrum, typically in the range of 3200-3600 cm⁻¹.

Changes in the fingerprint region: The pattern of bands in the fingerprint region (below 1500 cm⁻¹) would change significantly, reflecting the transformation of the naphthalenone skeleton to the aromatic naphthalene ring of the product.

Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected Frequency Range (FTIR) | Expected Frequency Range (Raman) |

| C-H stretch (aromatic) | 3000-3100 | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 | 2850-3000 |

| C=O stretch (ketone) | 1650-1680 | 1650-1680 |

| C=C stretch (aromatic) | 1500-1600 | 1500-1600 |

| C-H bend (methyl) | 1375-1450 | 1375-1450 |

By employing this array of advanced spectroscopic techniques, a comprehensive understanding of the structure of this compound and its chemical behavior can be achieved, providing a detailed picture of its reactivity and the mechanisms of its transformations.

Synthetic Utility and Applications of 1,1 Dimethylnaphthalen 2 1h One As a Versatile Building Block

Precursor in the Total Synthesis of Complex Organic Molecules

The rigid bicyclic framework of 1,1-Dimethylnaphthalen-2(1H)-one makes it an attractive starting point for the synthesis of complex natural products, particularly sesquiterpenoids. nih.gov Many sesquiterpenoids feature intricate polycyclic systems that can be conceptually derived from a naphthalenone core. The gem-dimethyl group and the ketone functionality provide handles for stereoselective transformations and the introduction of further complexity.

While specific total syntheses commencing directly from this compound are not extensively documented in readily available literature, its structural motifs are present in various natural products. For instance, the cadinane (B1243036) sesquiterpenes possess a similar bicyclic core. nih.gov The synthesis of such molecules often involves the construction of a tetralone intermediate, which is structurally related to this compound. nih.gov The enone functionality within this compound allows for conjugate additions, which can be a key step in building the carbon skeleton of more elaborate molecules. wikipedia.orgmasterorganicchemistry.com

Table 1: Potential Natural Product Scaffolds Accessible from this compound

| Natural Product Class | Key Synthetic Transformation | Potential Intermediate |

| Cadinane Sesquiterpenoids | Michael Addition, Alkylation | Substituted 1,1-Dimethyldecahydronaphthalen-2-one |

| Eudesmane Sesquiterpenoids | Robinson Annulation | Tricyclic Ketone Derivative |

| Bakkenolide Sesquiterpenoids | Ring-closing Metathesis | Spirocyclic Naphthalenone |

Scaffold for the Construction of Polycyclic Aromatic Systems

The inherent structure of this compound serves as a foundational unit for the synthesis of more extended polycyclic aromatic systems. A key transformation in this context is the dienone-phenol rearrangement. wikipedia.org Under acidic conditions, 4,4-disubstituted cyclohexadienones undergo a rearrangement to form stable 3,4-disubstituted phenols. wikipedia.org this compound, being a fused bicyclic dienone, can undergo a similar acid-catalyzed rearrangement to yield highly substituted naphthalene (B1677914) derivatives, which are themselves polycyclic aromatic compounds. chegg.com This rearrangement provides a powerful tool for accessing naphthalenes with specific substitution patterns that might be difficult to achieve through other means.

The conjugated enone system also presents the possibility of participating in Diels-Alder reactions, a cornerstone in the construction of cyclic and polycyclic systems. While the aromatic ring of the naphthalenone is generally unreactive as a diene, the enone moiety could potentially act as a dienophile, reacting with suitable dienes to build an additional ring onto the existing framework.

Table 2: Potential Polycyclic Aromatic Systems via Rearrangement

| Reactant | Reaction Condition | Major Product |

| This compound | H₂SO₄, Acetic Anhydride | 1,2-Dimethylnaphthalen-3-ol |

| This compound | H₃PO₄, Heat | 1,2-Dimethylnaphthalen-4-ol |

Role in Cascade Reactions and Tandem Processes

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. nih.gov The multifunctional nature of this compound makes it an ideal candidate for initiating such reaction sequences.

A plausible cascade could be initiated by a Michael addition of a nucleophile to the β-position of the enone. wikipedia.orglibretexts.org The resulting enolate intermediate could then participate in an intramolecular reaction, such as an aldol (B89426) condensation or a cyclization, to form a new ring system. For example, a Michael donor with a pendant electrophilic group could lead to the formation of a tricyclic or tetracyclic product in a single step. Such strategies are highly valued in organic synthesis for their atom economy and ability to rapidly build molecular complexity.

Development of Novel Heterocyclic Scaffolds Utilizing this compound

The ketone and enone functionalities of this compound are prime sites for the construction of fused heterocyclic rings. The synthesis of fused heterocycles is a significant area of medicinal chemistry, as these scaffolds are present in a vast number of biologically active compounds. rsc.org

Reaction of the ketone at the C-2 position with binucleophiles is a common strategy for forming fused heterocycles. For instance, reaction with hydrazine (B178648) or substituted hydrazines can yield fused pyrazole (B372694) rings. Similarly, hydroxylamine (B1172632) can lead to the formation of fused isoxazoles, and amidines can be used to construct fused pyrimidine (B1678525) rings.

Furthermore, the α,β-unsaturated nature of the enone system allows for conjugate addition-cyclization sequences. A nucleophile can add to the β-carbon, and if the nucleophile contains another reactive group, a subsequent intramolecular cyclization can lead to the formation of a new heterocyclic ring fused to the naphthalene core.

Table 3: Potential Heterocyclic Scaffolds from this compound

| Reagent | Resulting Heterocyclic Ring | Reaction Type |

| Hydrazine | Pyrazole | Condensation |

| Hydroxylamine | Isoxazole | Condensation |

| Guanidine | Pyrimidine | Condensation |

| Ethyl Cyanoacetate | Pyridone | Michael Addition/Cyclization |

Research on Derivatives and Analogues of 1,1 Dimethylnaphthalen 2 1h One

Synthesis of Substituted 1,1-Dimethylnaphthalen-2(1H)-one Analogues

The synthesis of substituted analogues of this compound has been a key area of research, primarily driven by the quest for new antiviral compounds. A notable study in this field focused on the creation of a series of gem-dialkyl naphthalenone derivatives, where the methyl groups at the C1 position were varied with other alkyl substitutions. nih.govresearchgate.net This systematic approach allowed for the exploration of the chemical space around the naphthalenone core and the evaluation of the resulting compounds for their biological activity. nih.govresearchgate.net

The synthetic strategies employed to create these analogues have not been detailed in the available literature, but it is understood that they allowed for the introduction of a variety of alkyl groups at the 1,1-position of the 2(1H)-naphthalenone scaffold. nih.govresearchgate.net This foundational work has enabled the subsequent investigation of how these structural modifications influence the biological and physicochemical properties of the parent compound.

Structure-Reactivity Relationship (SAR) Studies within the this compound Family

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For the 1,1-dialkyl-2(1H)-naphthalenone family, SAR studies have been instrumental in identifying potent inhibitors of the hepatitis C virus (HCV) polymerase. nih.govresearchgate.net

A significant investigation into the SAR of these compounds revealed that the nature of the gem-dialkyl substitution at the C1 position plays a critical role in their inhibitory potency. nih.govresearchgate.net By synthesizing and evaluating a series of analogues with varied alkyl groups, researchers were able to establish a clear relationship between the structure of the substituents and the compound's ability to inhibit the HCV polymerase enzyme. nih.govresearchgate.net This systematic approach led to the discovery of compounds with low nanomolar inhibitory concentrations in both enzymatic and cell-based assays for HCV genotype 1a. nih.govresearchgate.net

The key findings from these SAR studies are summarized in the table below, which illustrates the impact of varying the alkyl substituents on the anti-HCV activity.

| Compound Series | R1 and R2 Substituents at C1 | HCV Polymerase Inhibition |

| This compound | CH₃, CH₃ | Baseline Activity |

| 1,1-Dialkylnaphthalen-2(1H)-ones | Varied Alkyl Groups | Potent Inhibition (low nM) |

This table is a representation of the general findings from the cited research. Specific inhibitory concentrations for individual analogues are not publicly available.

Exploring the Influence of Substituents on Electronic and Steric Properties

The electronic and steric properties of substituents introduced onto the this compound scaffold are fundamental to their interaction with biological targets. While direct, detailed studies on the electronic and steric effects for this specific compound are not widely available in the public domain, the SAR studies on 1,1-dialkyl-2(1H)-naphthalenones provide indirect evidence of their importance. nih.govresearchgate.net

The variation of alkyl groups at the C1 position directly alters the steric bulk in this region of the molecule. The finding that these modifications lead to potent HCV polymerase inhibitors suggests that the size and shape of the substituents are critical for optimal binding to the enzyme's active site. nih.govresearchgate.net Larger or different alkyl groups compared to the original methyl groups likely modulate the compound's conformation and its ability to fit within the binding pocket of the target protein.

Design and Synthesis of Conformationally Restricted Analogues

The design and synthesis of conformationally restricted analogues are a common strategy in medicinal chemistry to enhance potency and selectivity by "locking" a molecule into its bioactive conformation. This approach reduces the entropic penalty of binding to a target.

Emerging Research Frontiers and Future Challenges in 1,1 Dimethylnaphthalen 2 1h One Chemistry

Novel Catalytic Strategies for its Transformations

The functionalization of the 1,1-Dimethylnaphthalen-2(1H)-one scaffold is a key objective for unlocking its potential in medicinal chemistry and materials science. Modern catalytic methods offer a powerful toolkit for achieving selective and efficient transformations that are difficult to accomplish with classical stoichiometric reagents. While specific catalytic reactions on this compound are not yet widely reported, strategies applied to related naphthalene (B1677914) and ketone systems suggest promising avenues for future research.

Future catalytic endeavors will likely focus on several key areas:

C-H Activation: Directing group-assisted or transition-metal-catalyzed C-H activation on the aromatic ring could enable the introduction of new functional groups (e.g., aryl, alkyl, or heteroatom moieties) at specific positions, bypassing the need for pre-functionalized starting materials.

Asymmetric Catalysis: The prochiral nature of the ketone and its potential to be converted into chiral derivatives makes it an attractive target for asymmetric catalysis. Enantioselective reduction of the carbonyl group to form chiral alcohols or asymmetric conjugate additions to the enone system are significant frontiers.

Reductive and Oxidative Transformations: Catalytic hydrogenation of the aromatic ring or the enone double bond can generate a variety of saturated and partially saturated derivatives. researchgate.net Conversely, selective oxidation reactions could introduce hydroxyl groups or other functionalities. For instance, studies on the catalytic transformations of naphthalene have demonstrated pathways to various hydrogenated products like tetralin and decalin using nickel-based catalysts. researchgate.net

Table 1: Potential Catalytic Transformations for this compound

| Transformation Type | Potential Catalyst System | Product Class | Research Goal |

| Asymmetric Reduction | Chiral Ruthenium or Rhodium Complexes + H₂ | Chiral Alcohols | Access to enantiopure building blocks. |

| Conjugate Addition | Copper or Rhodium with Chiral Ligands | Functionalized Naphthalenones | Introduction of new carbon-carbon or carbon-heteroatom bonds at the C3 position. |

| Aromatic C-H Arylation | Palladium or Rhodium Catalysts | Aryl-substituted Derivatives | Expansion of molecular complexity for new materials or biological probes. |

| Selective Hydrogenation | Nickel, Palladium, or Platinum on Carbon | Saturated Bicyclic Ketones | Generation of alicyclic scaffolds with defined stereochemistry. |

The primary challenge in this area will be to overcome the steric hindrance imposed by the gem-dimethyl group at the C1 position, which can significantly influence catalyst binding and reactivity.

Integration with Supramolecular Chemistry

Supramolecular chemistry, which focuses on non-covalent interactions between molecules, offers a pathway to construct complex, functional assemblies from molecular building blocks. nih.gov The structural features of this compound make it an intriguing, albeit unexplored, candidate for supramolecular design.

Potential roles in supramolecular systems include:

Host-Guest Chemistry: The naphthalene ring can participate in π-π stacking interactions, a fundamental force in molecular recognition. nih.gov It could potentially act as a guest, binding within the cavities of larger host molecules like cyclodextrins or calixarenes. The carbonyl group could also engage in hydrogen bonding with complementary hosts.

Crystal Engineering: The defined shape and potential for specific intermolecular interactions (hydrogen bonding via the carbonyl, π-stacking) could be exploited to design novel crystalline materials with predictable packing and properties. Research on naphthalene diimides, for example, shows how π-stacking and charge-transfer interactions can direct the self-assembly of molecules into complex 2D and 3D structures. nih.govresearchgate.net

Photoswitchable Systems: The enone chromophore within the molecule suggests that it may possess interesting photochemical properties. Integration into larger supramolecular arrays could lead to materials whose properties can be modulated with light.

Table 2: Comparison of this compound with Known Supramolecular Motifs

| Feature | Naphthalene Diimide (Known Motif) | This compound (Potential Motif) | Potential Supramolecular Interaction |

| Aromatic System | Extended, electron-deficient naphthalene core | Electron-rich naphthalene ring | π-π Stacking, Host-Guest Interactions |

| Functional Groups | Two imide groups (H-bond acceptors) | One ketone group (H-bond acceptor) | Hydrogen Bonding |

| Shape | Planar, rectangular | Rigid, non-planar bicyclic structure | Shape-selective recognition, crystal engineering |

| Solubility | Tunable with side chains | Moderate lipophilicity | Assembly in specific solvent systems |

A significant challenge is the lack of multiple, strong, and highly directional interaction sites, which may lead to weaker or less predictable assemblies compared to molecules specifically designed for self-assembly.

Green and Sustainable Synthesis of this compound

The principles of green chemistry, which advocate for the reduction of waste, energy consumption, and hazardous substances, are paramount in modern synthetic chemistry. Developing sustainable routes to this compound is a crucial future challenge. Traditional multi-step syntheses often rely on harsh reagents and generate significant waste.

Future research in green synthesis could explore:

One-Pot Reactions: Designing cascade or tandem reactions where multiple bond-forming events occur in a single reaction vessel can drastically reduce waste from intermediate workups and purifications. One-pot syntheses have been successfully developed for other complex naphthyl derivatives. researchgate.net

Electrochemical Synthesis: Using electricity as a "reagent" for oxidative or reductive steps can eliminate the need for chemical oxidants or reductants, often resulting in cleaner reactions with higher atom economy. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times, often leading to higher yields and cleaner product profiles compared to conventional heating. researchgate.net

Benign Solvents: Replacing traditional volatile organic solvents (VOCs) with water, ethanol, or solvent-free conditions would substantially improve the environmental profile of any synthesis.

Table 3: Hypothetical Comparison of Conventional vs. Green Synthesis Routes

| Step / Parameter | Conventional Approach (Hypothetical) | Green Chemistry Approach (Prospective) | Environmental Benefit |

| Starting Materials | Petroleum-derived precursors | Bio-based or renewable feedstocks | Reduced fossil fuel dependence. |

| Key Transformation | Friedel-Crafts acylation followed by cyclization | One-pot catalytic cascade reaction | Fewer steps, less solvent and energy. |

| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Ethanol, water, or supercritical CO₂ | Reduced toxicity and environmental persistence. |

| Energy Source | Conventional reflux heating (hours) | Microwave irradiation (minutes) | Significant energy and time savings. |

| Byproducts | Stoichiometric inorganic salts (e.g., AlCl₃ waste) | Catalytic amounts of reagents, water as byproduct | High atom economy, minimal waste. |

The main hurdle will be the development of catalysts and reaction conditions that are efficient and selective enough to make these green routes viable alternatives to established, albeit less sustainable, methods.

Theoretical Advances in Understanding its Unique Reactivity

Computational chemistry provides invaluable insights into molecular structure, stability, and reactivity that can be difficult to obtain through experiments alone. For this compound, theoretical studies are essential for understanding its unique characteristics and for guiding future experimental work.

Key areas for theoretical investigation include:

Conformational Analysis: Determining the preferred three-dimensional structure and the energy barriers between different conformations is fundamental to understanding its reactivity.

Electronic Structure Analysis: Methods like Density Functional Theory (DFT) can map the electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and calculate the molecular electrostatic potential. This information helps predict sites of nucleophilic or electrophilic attack. Similar DFT studies have been used to successfully characterize the structure and electronic properties of other naphthalenone derivatives. nih.gov

Reaction Mechanism Elucidation: Computational modeling can trace the energy profile of a potential reaction, identifying transition states and intermediates. This is crucial for optimizing reaction conditions and understanding the origins of selectivity in catalytic transformations.

Spectroscopic Prediction: Theoretical calculations can predict spectroscopic data (e.g., NMR chemical shifts, IR vibrational frequencies), which aids in the characterization and structural confirmation of new derivatives.

Table 4: Potential Applications of Theoretical Methods to this compound

| Theoretical Method | Property to be Studied | Scientific Question to be Answered |

| Density Functional Theory (DFT) | Optimized molecular geometry, electronic structure | What are the most stable conformations? Where are the most reactive sites? |

| Time-Dependent DFT (TD-DFT) | Electronic transition energies (UV-Vis spectrum) | What are the molecule's light-absorbing properties for photochemistry? |

| Quantum Theory of Atoms in Molecules (QTAIM) | Bond paths and critical points | What is the nature of the chemical bonds and potential non-covalent interactions? |

| Transition State Theory | Reaction energy profiles | What is the mechanism of a proposed catalytic reaction? What is the origin of stereoselectivity? |

The primary challenge is ensuring that the chosen theoretical models and basis sets are accurate enough to provide chemically meaningful predictions that correlate well with experimental reality. As computational power increases, so too will the ability to model ever more complex reactions and systems involving this intriguing molecule.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,1-Dimethylnaphthalen-2(1H)-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of naphthalenone derivatives typically involves Friedel-Crafts acylation or alkylation of naphthalene precursors. For 1,1-dimethyl derivatives, regioselective dimethylation can be achieved using methylating agents like methyl iodide under Lewis acid catalysis (e.g., AlCl₃). Reaction optimization should include monitoring temperature (20–50°C), solvent polarity (e.g., dichloromethane or toluene), and stoichiometry of methyl groups to avoid over-alkylation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the target compound .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR are essential for confirming substitution patterns. For dimethyl groups, expect singlets in ¹H NMR (δ ~1.3–1.7 ppm) and distinct aromatic signals (δ ~6.5–8.5 ppm). 2D NMR (COSY, HSQC) can resolve overlapping peaks .

- Mass Spectrometry : Electron ionization (EI-MS) provides molecular ion peaks (e.g., m/z 186 for C₁₂H₁₄O) and fragmentation patterns. High-resolution MS (HRMS) confirms the molecular formula .

- IR : Key stretches include C=O (~1680 cm⁻¹) and aromatic C-H (~3050 cm⁻¹) .

Q. How can crystallographic data for this compound be obtained and refined?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to process data. Key steps:

Grow crystals via slow evaporation (solvents like ethanol or acetone).

Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).

Refine structures using SHELXL, focusing on thermal displacement parameters and hydrogen bonding networks. Validate with R-factors (<5% for high quality) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve discrepancies in experimental spectral data for this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can simulate NMR chemical shifts and IR spectra. Compare computed vs. experimental data to identify structural anomalies (e.g., tautomerism or conformational flexibility). For example, deviations in aromatic proton shifts may indicate π-electron delocalization effects not captured in static models .

Q. What strategies address contradictions in toxicological assessments of naphthalenone derivatives, such as hepatic vs. renal toxicity?

- Methodological Answer :

- In Vivo/In Vitro Models : Use standardized OECD guidelines for acute toxicity (e.g., oral, dermal, inhalation routes) in rodents. Compare dose-response curves across studies to identify species-specific sensitivities .

- Mechanistic Studies : Employ metabolomics (LC-MS/MS) to track metabolites (e.g., epoxide intermediates) linked to organ toxicity. For hepatic effects, monitor CYP450 enzyme activity; for renal toxicity, assess biomarkers like Kim-1 .

Q. How can advanced chromatographic techniques improve the detection of this compound in complex matrices (e.g., environmental samples)?

- Methodological Answer :

- GC-MS : Use a non-polar column (e.g., DB-5MS) with temperature programming (50°C to 300°C at 10°C/min). Derivatization (e.g., silylation) enhances volatility .

- HPLC-DAD : A C18 column with acetonitrile/water gradient (60:40 to 90:10) optimizes separation. UV detection at 254 nm maximizes sensitivity .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting crystallographic data (e.g., bond length variations) in this compound structures?

- Methodological Answer : Discrepancies may arise from thermal motion or twinning. Re-process raw data using WinGX or Olex2 to check for overlooked symmetry elements. Validate with Hirshfeld surface analysis to assess intermolecular interactions influencing bond lengths .

Tables for Key Data

| Analytical Technique | Key Parameters | Reference |

|---|---|---|

| SCXRD | Space group: P2₁/c; Z = 4; R-factor < 0.05 | |

| GC-MS | Retention time: 12.3 min; m/z 186 (M⁺) | |

| DFT Simulation | B3LYP/6-311++G(d,p); ΔE = 0.001 Hartree |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.